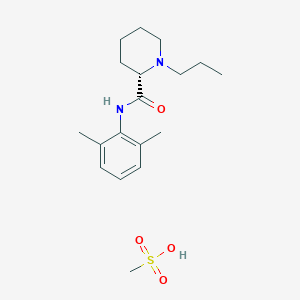

Ropivacaine mesylate

Description

Propriétés

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTSIOMXZOPKAF-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854056-07-8 | |

| Record name | Ropivacaine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROPIVACAINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ropivacaine Mesylate: A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of ropivacaine mesylate, a long-acting amide local anesthetic. Ropivacaine is distinguished by its clinical profile, which includes a potent sensory blockade with less pronounced motor effects and a greater margin of safety, particularly concerning cardiotoxicity, compared to its structural analog, bupivacaine.[1][2][3] This guide elucidates the primary molecular interactions, secondary contributing mechanisms, and the pharmacokinetic properties that define its therapeutic and toxicological profile.

Primary Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for ropivacaine, like other local anesthetics, is the reversible blockade of nerve impulse conduction by inhibiting voltage-gated sodium channels (Nav channels) in the neuronal cell membrane.[1][3][4] By binding to a specific receptor site within the channel, ropivacaine prevents the large, transient influx of sodium ions that is necessary for the generation and propagation of an action potential.[5][6]

Ropivacaine exhibits a state-dependent and use-dependent (phasic) blockade, meaning its affinity for the sodium channel is significantly higher when the channel is in the open or inactivated state compared to the resting state.[7][8][9] This property makes its blocking effect more pronounced in rapidly firing neurons, such as those transmitting nociceptive (pain) signals. The drug, in its cationic form, is believed to access its binding site from the intracellular side of the membrane after the channel has opened.[4][10]

Studies comparing ropivacaine and bupivacaine on human cardiac sodium channels (SCN5A) reveal subtle but significant differences in potency that may account for ropivacaine's improved safety profile. Bupivacaine is more potent in blocking the open state, while both drugs show similar high affinity for the inactivated state.[8]

| Parameter | Drug | IC₅₀ (μM) | Channel Subtype | Reference |

| Open-Channel Block | Ropivacaine | 322.2 ± 29.9 | SCN5A | [8] |

| Bupivacaine | 69.5 ± 8.2 | SCN5A | [8] | |

| Inactivated-State Block | Ropivacaine | 2.73 ± 0.27 | SCN5A | [8] |

| Bupivacaine | 2.18 ± 0.16 | SCN5A | [8] |

The data presented in Table 1 were obtained using the whole-cell patch-clamp technique to measure sodium currents.[8]

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human cardiac sodium channel α-subunit (SCN5A).[8]

-

Recording Configuration: The outside-out patch-clamp configuration was utilized.[8]

-

Solutions: The intracellular (pipette) solution and extracellular (bath) solution are formulated to isolate sodium currents. The bath solution contains the local anesthetic at various concentrations.

-

Voltage Protocols:

-

Open-Channel Block: Cells are held at a negative potential (e.g., -120 mV) and then subjected to a series of short depolarizing pulses (e.g., to -20 mV) to open the channels. The peak current is measured before and after drug application.[8]

-

Inactivated-State Block: A conditioning prepulse to a depolarizing potential (e.g., -70 mV) is applied to move channels into the inactivated state before a test pulse is used to measure the remaining available current. The affinity for the inactivated state is determined by analyzing the shift in the steady-state inactivation curve.[8]

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC₅₀ value is calculated by fitting these curves with the Hill equation.

Secondary and Contributing Mechanisms

While Nav channel blockade is the primary mechanism, other interactions contribute to ropivacaine's overall pharmacological profile.

Ropivacaine causes a dose-dependent inhibition of potassium channels, an action that can potentiate its primary anesthetic effect by delaying nerve repolarization.[1] Specifically, ropivacaine has been shown to inhibit two-pore domain potassium (K2P) channels like TREK-1.[11]

| Parameter | Drug | IC₅₀ (μM) | Channel Subtype | Reference |

| K+ Channel Block | Ropivacaine | 402.7 | TREK-1 (K2P) | [11] |

Beyond ion channels, local anesthetics can interact with intracellular signaling cascades. Ropivacaine has been shown to inhibit G protein-coupled receptor signaling in a stereoselective and noncompetitive manner.[12] This effect is mediated by interference with the function of the Gαq protein subunit, which is crucial for activating downstream effectors like phospholipase C (PLC).[12][13]

The lipophilicity of a local anesthetic is correlated with its potency. Ropivacaine interacts with the lipid bilayer of the cell membrane, causing an increase in membrane fluidity.[14][15] This perturbation of the membrane environment is thought to contribute to the conformational changes in ion channels that lead to their blockade. Compared to bupivacaine, ropivacaine is less lipophilic, which is associated with its reduced potential for toxicity and a lower propensity to penetrate large, myelinated motor fibers.[1][3][16]

-

Experimental Protocol: Fluorescence Polarization: The membrane-fluidizing effect is often measured using fluorescence polarization. Liposomes are prepared with phospholipids and cholesterol. A fluorescent probe (e.g., DPH) is incorporated into the lipid bilayer. The addition of ropivacaine disrupts lipid packing, allowing the probe to rotate more freely, which results in a measurable decrease in fluorescence polarization, indicating increased membrane fluidity.[14][15]

Pharmacokinetics and Metabolism

The clinical effects of ropivacaine are governed by its pharmacokinetic properties, which are dose-proportional for doses up to 80 mg.[1]

| Parameter | Value | Notes | References |

| Volume of Distribution (Vd) | 41 ± 7 L | After IV infusion | [5][7] |

| Plasma Protein Binding | ~94% | Primarily to α1-acid glycoprotein | [5][7] |

| Total Plasma Clearance | 387 ± 107 mL/min | After IV infusion | [5][17] |

| Terminal Half-life (t½) | 1.8 ± 0.7 h | After IV administration | [5][7] |

| 4.2 ± 1.0 h | After epidural administration | [5][7] |

Ropivacaine undergoes extensive metabolism in the liver. The primary metabolic pathways are aromatic hydroxylation by the cytochrome P450 enzyme CYP1A2 and N-dealkylation by CYP3A4.[5][7]

Structure-Activity and Safety Profile

Ropivacaine is the pure S-(-)-enantiomer of propivacaine.[1] This stereospecificity, combined with its lower lipophilicity compared to bupivacaine, is a critical determinant of its favorable safety profile.[1][16] The R-(+)-enantiomers of local anesthetics generally exhibit a higher affinity for cardiac sodium channels and are associated with greater cardiotoxicity.[1] The reduced lipophilicity of ropivacaine leads to less partitioning into the central nervous system and myocardial tissue, thereby raising the threshold for toxic events.[1][2]

Conclusion

The mechanism of action of this compound is multifaceted. Its primary therapeutic effect stems from a potent, state-dependent blockade of voltage-gated sodium channels in nerve fibers. This core mechanism is complemented by interactions with potassium channels, GPCR signaling pathways, and the neuronal lipid membrane. The specific stereochemistry (S-enantiomer) and physicochemical properties (lower lipophilicity) of ropivacaine synergistically contribute to its clinical profile, which is characterized by effective, long-lasting analgesia with a reduced risk of motor blockade and systemic toxicity compared to older, more lipophilic local anesthetics. A thorough understanding of these molecular and cellular interactions is paramount for the rational application of ropivacaine in clinical practice and for the development of future anesthetic agents with improved efficacy and safety.

References

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Ropivacaine: A review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A local anesthetic, ropivacaine, suppresses activated microglia via a nerve growth factor-dependent mechanism and astrocytes via a nerve growth factor-independent mechanism in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Membrane effects of ropivacaine compared with those of bupivacaine and mepivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Ropivacaine Mesylate: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropivacaine, a long-acting amide local anesthetic, is a cornerstone of regional anesthesia and pain management. This technical guide provides an in-depth exploration of the synthesis of ropivacaine mesylate, its fundamental chemical properties, and its mechanism of action. Detailed experimental protocols for a common synthetic route and analytical validation are presented, supplemented by quantitative data organized for clarity. Visual diagrams of the synthetic pathway and the established signaling cascade are included to facilitate a deeper understanding of this clinically significant molecule.

Chemical Properties

Ropivacaine is the (S)-enantiomer of 1-propyl-2',6'-pipecoloxylidide. It is a white crystalline powder.[1] The mesylate salt is formed by the reaction of ropivacaine base with methanesulfonic acid. Key chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of Ropivacaine and its Salts

| Property | Ropivacaine Base | Ropivacaine Hydrochloride | Ropivacaine Hydrochloride Monohydrate | This compound |

| CAS Number | 84057-95-4[2] | 98717-15-8[3] | 132112-35-7[3] | 854056-07-8[4] |

| Molecular Formula | C₁₇H₂₆N₂O[2] | C₁₇H₂₆N₂O・HCl[3] | C₁₇H₂₆N₂O・HCl・H₂O | C₁₈H₃₀N₂O₄S[4] |

| Molecular Weight | 274.40 g/mol [2] | 310.86 g/mol [3] | 328.89 g/mol [5] | 370.51 g/mol [4] |

| Melting Point | 144-146 °C[2] | 260-262 °C[3] | 269.5-270.6 °C[6] | Not explicitly found |

| pKa | 8.16[3] | 8.07 (in 0.1 M KCl)[7] | 8.1 (at 25°C) | Not explicitly found |

| Solubility in Water | Not explicitly found | 53.8 mg/mL at 25°C[7] | ~50 mg/mL[1] | 250 mg/mL[4] |

| Optical Rotation | [α]D²⁵ -82.0° (c=2 in methanol)[3] | [α]D²⁵ -6.6° (c=2 in water)[3] | [α]D²⁰ -7.28° (c=2 in water)[3] | Not explicitly found |

Table 2: Chromatographic and Pharmacokinetic Properties

| Parameter | Value |

| LogP (Octanol/Water Partition Coefficient) | 2.9[8] |

| Distribution Ratio (n-octanol/phosphate buffer pH 7.4) | 14:1[7] |

| Protein Binding | 94% (primarily to α1-acid glycoprotein)[9] |

| Volume of Distribution (Steady State) | 41 ± 7 L[9] |

| Terminal Half-Life (Intravenous) | 1.8 ± 0.7 hours[8] |

| Terminal Half-Life (Epidural) | 4.2 ± 1.0 hours[10] |

Synthesis of Ropivacaine

The synthesis of ropivacaine typically starts from (S)-pipecolic acid. A common route involves the formation of an amide bond with 2,6-dimethylaniline, followed by N-alkylation with a propyl group.[11][12] An alternative approach involves the use of ultrasound irradiation to accelerate the reaction and improve yields.[13][14]

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis of Ropivacaine Base

This protocol is adapted from established synthetic methods.[11][12]

Step 1: Synthesis of (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (Intermediate 1)

-

To a solution of (S)-pipecolic acid (100.00 g, 0.77 mol) in methylene chloride (800 mL), add propionaldehyde (104.32 g, 2.32 mol).

-

Replace the air in the reaction flask with nitrogen.

-

Add sodium cyanoborohydride (111.90 g, 2.30 mol) and stir the reaction mixture at 35°C for 10 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (500 mL).

-

Separate the organic phase and extract the aqueous phase with methylene chloride (2 x 500 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at 40-45°C to obtain Intermediate 1. The reported yield is approximately 94.3%.[11]

Step 2: Acyl Chloride Formation

-

To a solution of Intermediate 1 (100.00 g, 0.58 mol) in methylene chloride (600 mL) and N,N-dimethylformamide (2 mL), cool the mixture to 5°C in an ice water bath.

-

Slowly add thionyl chloride (76.42 g, 0.64 mol) while maintaining the internal temperature at or below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction to reflux at 40°C for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove methylene chloride and excess thionyl chloride, yielding the intermediate acyl chloride, which is used directly in the next step.[11]

Step 3: Amidation to form Ropivacaine Base

-

To the flask containing the intermediate acyl chloride from the previous step, add N,N-dimethylformamide (500 mL) and potassium hydroxide (81.92 g, 1.46 mol).

-

Stir the mixture at room temperature for 1 hour.

-

Add 2,6-dimethylaniline (84.92 g, 0.70 mol) dropwise.

-

Heat the reaction to 45°C for 2 hours.

-

After the reaction is complete, cool to room temperature and pour the reaction mixture into 1200 mL of ice water to precipitate a white solid.

-

Stir for 1 hour, then collect the solid by filtration.

-

Wash the filter cake with 800 mL of water, and dry at 60°C for 10 hours to obtain ropivacaine base. The reported yield is approximately 92.4%.[11]

Step 4: Formation of this compound

The formation of the mesylate salt is achieved by reacting the ropivacaine base with methanesulfonic acid in a suitable solvent, followed by crystallization. The specific conditions can be optimized based on the desired crystal form and purity.

Table 3: Summary of Synthetic Yields

| Reaction Step | Product | Reported Yield |

| N-propylation of (S)-pipecolic acid | Intermediate 1 | 94.3%[11] |

| Amidation with 2,6-dimethylaniline | Ropivacaine Base | 92.4%[11] |

Mechanism of Action

Ropivacaine is a local anesthetic that reversibly blocks nerve impulse conduction.[10] Its primary mechanism of action is the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[15] By binding to the intracellular portion of these channels, ropivacaine stabilizes them in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials.[9][15] This blockade of nerve impulses results in a loss of sensation in the area supplied by the affected nerves.

Ropivacaine exhibits a degree of differential blockade, with a greater effect on sensory nerve fibers (Aδ and C fibers) than on motor nerve fibers (Aβ fibers).[10] This is attributed to its lower lipophilicity compared to other local anesthetics like bupivacaine, which reduces its penetration into larger, myelinated motor neurons.[10]

Recent research suggests that ropivacaine may also have anti-inflammatory effects through the inhibition of the TRAF2/PI3K/Akt/NF-κB signaling pathway.[16] This pathway is involved in the production of pro-inflammatory cytokines, and its suppression by ropivacaine may contribute to its analgesic efficacy, particularly in the context of neuropathic pain.[16]

Caption: Signaling pathways of Ropivacaine's action.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of ropivacaine and its metabolites in biological matrices.[17] A validated reverse-phase HPLC (RP-HPLC) method with UV detection is a common approach.[18][19]

Experimental Protocol: RP-HPLC for Ropivacaine Quantification

This protocol is based on a validated method for the analysis of ropivacaine in bulk and tablet dosage forms.[18]

Chromatographic Conditions:

-

Column: ODS C18, 5 µm, 250 x 4.6 mm

-

Mobile Phase: Acetonitrile:Methanol:Water (40:30:30 v/v) with 0.1% Triethylamine

-

Flow Rate: 1.5 mL/min

-

Detection: UV at 270 nm

-

Elution: Isocratic

Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 50 mg of ropivacaine API and transfer it to a 50 mL volumetric flask.

-

Add a few mL of methanol to dissolve the sample and sonicate to degas.

-

Make up the volume to 50 mL with the diluent (mobile phase).

Preparation of Working Standard Solution (100 µg/mL):

-

Pipette 2 mL of the standard stock solution into a 20 mL volumetric flask.

-

Make up the volume with the diluent.

Sample Preparation (from injection):

-

Take 1 mL of the ropivacaine injection sample and transfer it to a 20 mL volumetric flask.

-

Add a few mL of methanol and sonicate until completely dissolved.

-

Make up the volume with the diluent.

Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak areas and calculate the concentration of ropivacaine in the sample.

Table 4: Validation Parameters for a Representative RP-HPLC Method

| Parameter | Criteria | Result |

| Specificity | No interference at the retention time of the drug peak | No interference observed |

| System Suitability (%RSD of peak areas) | ≤ 2.0% | 0.1% |

| Accuracy (% recovery) | Within 5.0% of the expected result | 99.1% - 101.2% |

| Precision (%RSD) | ≤ 2.0% | 1.0% |

| Linearity (R²) | > 0.99 | 0.9999 |

| Y-Intercept | ≤ 5.0% of the response at the nominal concentration | 1.2% |

Data adapted from a validated RP-HPLC method.[19]

Caption: Experimental workflow for HPLC analysis.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and chemical properties of this compound. The detailed synthetic protocols, tabulated quantitative data, and visual diagrams of the synthetic pathway and mechanism of action serve as a valuable resource for researchers and professionals in the field of drug development and anesthesia. The presented information underscores the well-characterized nature of ropivacaine and provides a solid foundation for further research and application.

References

- 1. fresenius-kabi.com [fresenius-kabi.com]

- 2. Ropivacaine | 84057-95-4 [chemicalbook.com]

- 3. Ropivacaine [drugfuture.com]

- 4. This compound | 854056-07-8 [chemicalbook.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. moehs.com [moehs.com]

- 7. Ropivacaine HydrochlorideInjection USP, 0.5% (5 mg/mL) [dailymed.nlm.nih.gov]

- 8. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 12. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 13. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. What is this compound used for? [synapse.patsnap.com]

- 16. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies | MDPI [mdpi.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. arlok.com [arlok.com]

The Genesis of a Safer Local Anesthetic: A Technical Chronicle of Ropivacaine's Discovery and Development

For Immediate Release

A deep dive into the scientific journey of ropivacaine, a long-acting amide local anesthetic, reveals a targeted effort to enhance patient safety without compromising efficacy. Developed in the wake of concerns over the cardiotoxicity associated with bupivacaine, ropivacaine's story is one of meticulous chemical design, rigorous preclinical and clinical evaluation, and a commitment to improving the therapeutic index of regional anesthesia. This technical guide illuminates the key milestones, experimental underpinnings, and pharmacological profile of ropivacaine for researchers, scientists, and drug development professionals.

The impetus for a New Local Anesthetic: Addressing Bupivacaine's Cardiotoxicity

The development of ropivacaine was a direct response to reports of severe cardiac events, including arrests, linked to the clinical use of bupivacaine, particularly in pregnant women.[1] Bupivacaine, a potent and long-acting local anesthetic synthesized in 1957 and introduced clinically in 1965, saw its use restricted following accumulating evidence of its central nervous system (CNS) and cardiovascular (CV) toxicity.[2][3] This created a clear clinical need for a safer alternative with a similar duration of action.

From Racemate to a Pure Enantiomer: The Chemical Design of Ropivacaine

The journey to ropivacaine began with the exploration of optically active isomers within the mepivacaine family of local anesthetics.[3][4] Ropivacaine, chemically (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, was synthesized as a pure S-(-)-enantiomer.[3][5] This stereospecific design was a critical step in reducing toxicity, as the R-(+)-enantiomers of local anesthetics were found to have a greater affinity for cardiac sodium channels, contributing to their cardiotoxic effects.[6] Ropivacaine was first synthesized in the late 1970s and early 1980s and was introduced to the market in 1996 by AstraZeneca under the brand name Naropin.[1][4]

Physicochemical Properties: A Key to its Pharmacological Profile

Ropivacaine's distinct pharmacological properties are rooted in its physicochemical characteristics, particularly its lower lipophilicity compared to bupivacaine. This reduced lipid solubility is a key factor in its lower toxicity and potency.[7]

| Property | Ropivacaine | Bupivacaine | Levobupivacaine | Reference(s) |

| Molecular Weight ( g/mol ) | 274.41 | 288.43 | 288.43 | [5][7] |

| pKa | 8.1 | 8.1 | 8.1 | [5][7] |

| Lipid Solubility (Partition Coefficient) | 2.8 - 2.9 | 10 - 30 | 30 | [5][7] |

| Protein Binding (%) | 94 | 95 | 95 | [5][7] |

Table 1: Physicochemical Properties of Ropivacaine and Comparators.

Mechanism of Action: Beyond Sodium Channel Blockade

Like other local anesthetics, ropivacaine's primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve fibers.[7] By binding to the intracellular portion of the sodium channel, ropivacaine prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve membrane and blocking the propagation of action potentials.[8] This action is responsible for its anesthetic and analgesic effects.

Recent research has unveiled a novel aspect of ropivacaine's mechanism, particularly in the context of neuropathic pain. Studies have shown that ropivacaine can mitigate neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway.[9][10] This anti-inflammatory action, which involves the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, suggests a broader therapeutic potential for ropivacaine beyond simple nerve blockade.[9]

Preclinical and Clinical Evaluation: Quantifying Efficacy and Safety

Extensive preclinical and clinical studies have been conducted to characterize the potency and toxicity of ropivacaine, often in direct comparison with bupivacaine.

Potency (ED50)

The median effective dose (ED50) is a measure of a drug's potency. For ropivacaine, the ED50 for motor block in spinal anesthesia has been shown to decrease with age.

| Age Group (years) | Ropivacaine ED50 for Motor Block (mg) [95% CI] |

| 20-30 | 20.96 [19.83-22.16] |

| 31-40 | 19.05 [18.43-19.70] |

| 41-50 | 17.91 [17.10-18.76] |

| 51-60 | 17.91 [16.49-19.44] |

| 61-70 | 16.11 [14.50-17.90] |

| 71-80 | 15.75 [13.98-17.73] |

Table 2: ED50 of Intrathecal Ropivacaine for Motor Block by Age Group. [9]

In geriatric patients undergoing hip replacement, the ED50 of 0.5% hypobaric ropivacaine for unilateral spinal anesthesia was found to be 6.43 mg (95% CI 6.47–6.39 mg).

Toxicity (LD50 and Cardiotoxic Dose)

Animal studies have consistently demonstrated a wider safety margin for ropivacaine compared to bupivacaine.

| Animal Model | Parameter | Ropivacaine | Bupivacaine | Reference(s) |

| Infant Rats | LD50 (mg/kg) | 155 | 92 | [11] |

| Adult Rats | LD50 (mg/kg) | 54 | 30 | [11] |

| Dogs | Cardiotoxic Dosage (mg) | 205.00 ± 5.47 | 121.83 ± 2.22 | [4] |

Table 3: Comparative Toxicity of Ropivacaine and Bupivacaine in Animal Models.

In human volunteers, subjects tolerated a 25% higher dose of ropivacaine than bupivacaine before experiencing mild CNS symptoms.[12]

Experimental Protocols: A Glimpse into the Laboratory

The development and evaluation of ropivacaine relied on a variety of established and novel experimental protocols.

In Vitro Electrophysiology: Patch-Clamp Technique

-

Objective: To investigate the effects of local anesthetics on ion channel function.

-

Methodology:

-

Human embryonic kidney (HEK-293) cells are stably transfected with the gene encoding the human cardiac sodium channel (SCN5A).

-

The patch-clamp technique in the outside-out configuration is used to record sodium currents.

-

Cells are perfused with solutions containing varying concentrations of ropivacaine or bupivacaine.

-

Electrophysiological parameters, such as open-channel block, voltage-dependency of channel activation and inactivation, and recovery from block, are measured and compared.[8]

-

In Vivo Toxicity and Efficacy Testing in Animal Models

-

Objective: To determine the systemic toxicity and local anesthetic efficacy of ropivacaine.

-

Methodology (General):

-

Animal Model: Wistar rats, dogs, or sheep are commonly used.[4][11][13]

-

Anesthesia: Animals may be anesthetized (e.g., with thiopental) or conscious, depending on the study's endpoint.[14]

-

Drug Administration: Ropivacaine or a comparator is administered intravenously or via a specific nerve block (e.g., sciatic nerve block).[11][14]

-

Monitoring:

-

Toxicity: Electrocardiogram (ECG), electroencephalogram (EEG), and invasive arterial blood pressure are continuously monitored to detect toxic events such as QRS modification, dysrhythmia, seizures, and hypotension.[14]

-

Efficacy: Nociceptive, proprioceptive, and motor blockade are assessed using methods like the von Frey filament test for mechanical sensitivity.[11]

-

-

Data Analysis: Doses required to induce toxic effects (e.g., LD50) and the duration of nerve blockade are calculated and compared between groups.

-

Determination of ED50: The Up-and-Down Sequential Allocation Method

-

Objective: To determine the median effective dose (ED50) of a drug for a specific clinical effect.

-

Methodology (Dixon's Up-and-Down Method):

-

A starting dose of the drug is administered to the first subject.

-

The response is assessed as either effective or ineffective based on a predefined criterion (e.g., successful motor block).

-

The dose for the next subject is adjusted based on the previous subject's response: decreased if the response was effective, and increased if it was ineffective.

-

This sequential process continues for a predetermined number of subjects.

-

The ED50 is then calculated from the sequence of effective and ineffective responses.[3][9]

-

The Developmental Workflow: From Concept to Clinic

The development of a new local anesthetic like ropivacaine follows a structured and rigorous pathway.

References

- 1. jvsmedicscorner.com [jvsmedicscorner.com]

- 2. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of ED50 and ED95 of 0.5% Ropivacaine in Adductor Canal Block to Produce Quadriceps Weakness: A Dose-Finding Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. droracle.ai [droracle.ai]

- 7. ojs.pum.edu.pl [ojs.pum.edu.pl]

- 8. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the median effective dose (ED50) of spinal plain ropivacaine for motor block in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jvsmedicscorner.com [jvsmedicscorner.com]

- 13. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ropivacaine Mesylate: An In-depth Technical Guide to In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine, a long-acting amide local anesthetic, is distinguished by its clinical use as a pure S-(-)-enantiomer, a characteristic that contributes to its favorable safety profile, particularly concerning cardiotoxicity, when compared to its racemic counterpart, bupivacaine.[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of ropivacaine mesylate, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Pharmacokinetics

The systemic effects and potential toxicity of ropivacaine are directly related to its plasma concentration, which is influenced by the dose, route of administration, and patient-specific physiological factors.[1][3]

Absorption

The absorption of ropivacaine from the administration site into the systemic circulation is a critical determinant of its pharmacokinetic profile. Following epidural administration, ropivacaine exhibits complete and biphasic absorption.[1][4] The initial rapid phase is followed by a slower, more prolonged absorption phase, which becomes the rate-limiting step for its elimination.[5] This results in a longer apparent terminal half-life after epidural administration compared to intravenous injection.[3][5]

Distribution

Once in the systemic circulation, ropivacaine is widely distributed. It has a steady-state volume of distribution of approximately 41 to 59 liters.[3][4][6] Ropivacaine is highly bound to plasma proteins, primarily α1-acid glycoprotein, with a binding percentage of about 94%.[3][6] This high degree of protein binding influences the free fraction of the drug available to exert its pharmacological and toxic effects. Ropivacaine can also cross the placental barrier.[1][3]

Metabolism

Ropivacaine is extensively metabolized in the liver, with only a small fraction (approximately 1%) of the administered dose being excreted unchanged in the urine.[7] The primary metabolic pathways involve the cytochrome P450 (CYP) enzyme system.

The two main metabolic pathways are:

-

Aromatic hydroxylation: This reaction is predominantly mediated by CYP1A2 and results in the formation of 3'-hydroxyropivacaine , the major metabolite.[1][8][9]

-

N-dealkylation: This pathway is primarily catalyzed by CYP3A4 and produces 2',6'-pipecoloxylidide (PPX) .[1][8]

Minor metabolites, such as 4'-hydroxyropivacaine, have also been identified.[3][8] The activity of these CYP enzymes can be influenced by co-administered drugs, leading to potential drug-drug interactions. For instance, strong inhibitors of CYP1A2, like fluvoxamine, can significantly decrease ropivacaine clearance, leading to increased plasma concentrations.[1][5]

Elimination

The metabolites of ropivacaine are primarily excreted by the kidneys. Approximately 86% of a single intravenous dose is recovered in the urine.[1][5] The elimination half-life of ropivacaine is dependent on the route of administration. After intravenous administration, the terminal half-life is approximately 1.8 to 1.9 hours.[3][9] Following epidural administration, the half-life is longer, around 4.2 hours, due to the slower absorption rate.[1][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound based on in vivo studies.

Table 1: Pharmacokinetic Parameters of Ropivacaine after Intravenous Administration in Healthy Volunteers

| Parameter | Mean Value (± SD) | Reference(s) |

| Volume of Distribution (Vd) | 41 ± 7 L | [3] |

| Volume of Distribution at steady state (Vss) | 59 ± 7 L | [6] |

| Plasma Clearance (CL) | 387 ± 107 mL/min | [3] |

| Blood Clearance | 0.72 ± 0.16 L/min | [6] |

| Renal Clearance | 1 mL/min | [3] |

| Terminal Elimination Half-life (t½) | 1.8 ± 0.7 h | [3] |

| Terminal Elimination Half-life (t½) | 111 ± 62 min | [6] |

| Plasma Protein Binding | 94% ± 1% | [6] |

Table 2: Pharmacokinetic Parameters of Ropivacaine after Epidural Administration

| Parameter | Mean Value (± SD) | Reference(s) |

| Terminal Half-life (t½) | 4.2 ± 1.0 h | [1] |

| Absorption Half-life (initial phase) | ~14 minutes | [1] |

| Absorption Half-life (slower phase) | ~4.2 hours | [1] |

Experimental Protocols

The in vivo pharmacokinetic and metabolic profile of ropivacaine has been elucidated through various experimental designs, primarily in healthy volunteers and patient populations. A common methodology involves the following steps:

-

Drug Administration: A specified dose of this compound is administered, typically via intravenous infusion or a specific regional anesthetic technique (e.g., epidural, peripheral nerve block).

-

Biological Sample Collection: Serial blood samples are collected at predetermined time points. Urine samples may also be collected over a defined period.

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then typically stored at low temperatures (-20°C or -80°C) until analysis.

-

Bioanalysis: The concentration of ropivacaine and its metabolites in plasma and urine is quantified using a validated analytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and specificity.[3][10]

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and half-life.

Visualizations

Ropivacaine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of ropivacaine in the liver.

Caption: Primary metabolic pathways of ropivacaine in the liver.

Experimental Workflow for a Ropivacaine Pharmacokinetic Study

This diagram outlines the typical workflow for an in vivo pharmacokinetic study of ropivacaine.

Caption: Typical experimental workflow for a ropivacaine pharmacokinetic study.

References

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the pharmacokinetics of local anaesthetics. Long-acting amide enantiomers and continuous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Disposition kinetics of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [helda.helsinki.fi]

- 8. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Protein Binding Characteristics of Ropivacaine Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein binding characteristics of ropivacaine mesylate, a widely used long-acting amide local anesthetic. A thorough understanding of its interaction with plasma proteins is critical for predicting its pharmacokinetic and pharmacodynamic behavior, optimizing dosing regimens, and ensuring patient safety. This document synthesizes key quantitative data, details common experimental protocols for determining protein binding, and visualizes these workflows for enhanced clarity.

Core Concepts in Ropivacaine Protein Binding

Ropivacaine exhibits a high degree of binding to plasma proteins, a characteristic that significantly influences its distribution, availability at the site of action, and elimination half-life. The unbound, or free, fraction of the drug is pharmacologically active and able to diffuse across biological membranes to reach its target sodium channels in nerve fibers.

The primary binding protein for ropivacaine in human plasma is alpha-1-acid glycoprotein (AAG) , with a smaller contribution from albumin . The extent of this binding is a key determinant of the free drug concentration and, consequently, its therapeutic and toxic effects.

Quantitative Data on Ropivacaine Protein Binding

The following tables summarize the key quantitative parameters related to the protein binding of ropivacaine.

| Parameter | Value | Primary Protein(s) | Reference(s) |

| Plasma Protein Binding | ~94% | Alpha-1-acid glycoprotein | [1][2] |

| Unbound Fraction | ~6% | N/A | [1] |

Table 1: Overall Plasma Protein Binding of Ropivacaine

| Protein | Binding Affinity (Ka/Kd) | Notes | Reference(s) |

| Alpha-1-Acid Glycoprotein (AAG) | High Affinity (Binding constants for similar drugs are in the range of 10^5–10^6 M−1) | The concentration of AAG can increase in response to surgery or inflammation, leading to a decrease in the unbound fraction of ropivacaine. | [3][4] |

| Albumin | Lower Affinity | Binds to a lesser extent compared to AAG. | [5] |

Table 2: Protein-Specific Binding Characteristics of Ropivacaine

Experimental Protocols for Determining Protein Binding

Several in vitro methods are employed to quantify the extent of drug-protein binding. The most common and well-established techniques are equilibrium dialysis, ultrafiltration, and ultracentrifugation.

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug.

Methodology:

-

Apparatus Setup: A dialysis cell is divided into two chambers by a semipermeable membrane with a specific molecular weight cutoff that allows the passage of small drug molecules but retains larger protein molecules.

-

Sample Preparation: One chamber (the plasma chamber) is filled with plasma spiked with a known concentration of ropivacaine. The other chamber (the buffer chamber) is filled with a protein-free buffer solution (e.g., phosphate-buffered saline, PBS) that is isotonic to the plasma.

-

Equilibration: The dialysis unit is sealed and incubated at a physiological temperature (37°C) with gentle agitation. The incubation period is sufficient to allow the unbound ropivacaine to diffuse across the membrane and reach equilibrium between the two chambers. This typically takes several hours.

-

Sample Analysis: After equilibrium is reached, aliquots are taken from both the plasma and buffer chambers.

-

Quantification: The concentration of ropivacaine in the buffer chamber, which represents the unbound drug concentration, is measured using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The total drug concentration is measured from the plasma chamber.

-

Calculation: The percentage of protein binding is calculated using the following formula:

% Protein Binding = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

Ultrafiltration

Ultrafiltration is a faster method that separates the unbound drug from the protein-bound drug by centrifugal force.

Methodology:

-

Sample Preparation: Plasma is spiked with a known concentration of ropivacaine and incubated to allow for binding to reach equilibrium.

-

Apparatus Setup: An ultrafiltration device, consisting of a sample reservoir and a filter membrane with a specific molecular weight cutoff, is used.

-

Centrifugation: The plasma sample is placed in the sample reservoir of the ultrafiltration device. The device is then centrifuged at a specified speed and temperature. The centrifugal force drives the protein-free ultrafiltrate, containing the unbound drug, through the membrane into a collection tube.

-

Sample Analysis: The concentration of ropivacaine in the collected ultrafiltrate is measured using a suitable analytical method (e.g., HPLC, LC-MS).

-

Calculation: The unbound drug concentration is determined from the ultrafiltrate. The percentage of protein binding is then calculated as described for equilibrium dialysis. It is crucial to account for any non-specific binding of the drug to the ultrafiltration device and membrane.

Ultracentrifugation

Ultracentrifugation separates the protein-bound drug from the free drug based on their differential sedimentation under high centrifugal forces.

Methodology:

-

Sample Preparation: Plasma is spiked with a known concentration of ropivacaine.

-

Centrifugation: The plasma sample is subjected to high-speed ultracentrifugation. The centrifugal force causes the larger protein molecules and the protein-bound drug to sediment at the bottom of the tube, while the smaller, unbound drug remains in the supernatant.

-

Sample Collection: A sample of the supernatant, which represents the unbound drug fraction, is carefully collected.

-

Quantification: The concentration of ropivacaine in the supernatant is determined using an appropriate analytical technique.

-

Calculation: The percentage of protein binding is calculated based on the unbound concentration in the supernatant and the total initial concentration.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental protocols.

Caption: Workflow for Equilibrium Dialysis.

Caption: Workflow for Ultrafiltration.

References

- 1. researchgate.net [researchgate.net]

- 2. ojs.pum.edu.pl [ojs.pum.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Drug Binding with Alpha1-Acid Glycoprotein in Clinical Samples using Ultrafast Affinity Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annexpublishers.com [annexpublishers.com]

An In-Depth Technical Guide to the Central Nervous System Effects of Ropivacaine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine, a long-acting amide local anesthetic, is widely utilized for surgical anesthesia and pain management.[1] While known for its favorable safety profile, particularly its reduced cardiotoxicity compared to bupivacaine, understanding its effects on the central nervous system (CNS) is crucial for its safe and effective use.[1][2] This technical guide provides a comprehensive overview of the CNS effects of ropivacaine mesylate, focusing on its neurotoxic potential, underlying molecular mechanisms, and relevant experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the neurological implications of local anesthetics.

Mechanism of Action and Pharmacokinetics

Ropivacaine primarily exerts its anesthetic effect by reversibly inhibiting sodium ion influx through voltage-gated sodium channels in nerve fibers, thereby blocking the initiation and conduction of nerve impulses.[1][3] Its lower lipophilicity compared to bupivacaine contributes to a reduced potential for CNS and cardiac toxicity.[1]

Pharmacokinetic Profile

Ropivacaine's pharmacokinetic properties influence its CNS effects. After administration, systemic absorption occurs, with plasma concentrations being dependent on the dose, route of administration, and vascularity of the injection site.[3] Ropivacaine can cross the placenta and is approximately 94% bound to plasma proteins, primarily α1-acid glycoprotein.[3] The terminal half-life of ropivacaine is approximately 1.8 hours after intravenous administration and 4.2 hours following epidural administration.[1] It is extensively metabolized in the liver by cytochrome P450 enzymes (CYP1A2 and CYP3A4), and its metabolites are primarily excreted by the kidneys.[1]

Table 1: Pharmacokinetic Parameters of Ropivacaine

| Parameter | Value | Reference |

| Volume of Distribution | 41 ± 7 L | [3] |

| Plasma Protein Binding | ~94% | [3] |

| Terminal Half-life (IV) | 1.8 ± 0.7 hours | [1] |

| Terminal Half-life (Epidural) | 4.2 ± 1.0 hours | [1] |

Central Nervous System Toxicity

High systemic concentrations of ropivacaine can lead to CNS toxicity, which typically precedes cardiovascular effects.[4] Symptoms of CNS toxicity can range from excitatory effects like perioral numbness, tinnitus, tremor, and seizures to depressive effects such as drowsiness, loss of consciousness, and respiratory depression.[4]

In Vitro Neurotoxicity Data

In vitro studies using various neuronal cell lines have provided quantitative data on the neurotoxic potential of ropivacaine.

Table 2: In Vitro Neurotoxicity of Ropivacaine on Neuronal Cells

| Cell Line | Assay | Concentration | Exposure Time | Effect | Reference |

| Chick Embryo DRG Neurons | Growth Cone Collapse | 10-2.5 M (IC50) | 15 min | 50% inhibition of growth cone | [5] |

| PC12 Cells | CCK-8 | 0.1 mmol/L | 24 h | 8.1% decrease in cell viability | [6] |

| PC12 Cells | CCK-8 | 0.5 mmol/L | 24 h | 12.97% decrease in cell viability | [6] |

| PC12 Cells | CCK-8 | 1 mmol/L | 24 h | 24.5% decrease in cell viability | [6] |

| PC12 Cells | CCK-8 | 2 mmol/L | 24 h | 45.82% decrease in cell viability | [6] |

| PC12 Cells | CCK-8 | 4 mmol/L | 24 h | 61.56% decrease in cell viability | [6] |

| PC12 Cells | Flow Cytometry | 0.5 mmol/L | 24 h | Apoptosis rate of 6.82 ± 0.59% | [6] |

| PC12 Cells | Flow Cytometry | 2 mmol/L | 24 h | Apoptosis rate of 10.8 ± 0.69% | [6] |

Signaling Pathways in Ropivacaine-Induced Neurotoxicity

Research has identified several key signaling pathways that are modulated by ropivacaine and contribute to its neurotoxic effects. These include the Akt and MAPK/p38 pathways.

Akt Signaling Pathway

The Akt signaling pathway is crucial for cell survival and inhibition of apoptosis.[5] Studies have shown that ropivacaine can significantly diminish the activation of Akt in neuronal cells.[5][7] This inhibition of Akt signaling is a proposed mechanism for ropivacaine-induced apoptosis and cell death.[5][7]

Ropivacaine-mediated inhibition of the Akt signaling pathway, leading to apoptosis.

MAPK/p38 Signaling Pathway

The mitogen-activated protein kinase (MAPK) p38 pathway is another critical regulator of cellular responses to stress, including apoptosis. Ropivacaine has been shown to activate the MAPK/p38 signaling pathway, leading to the upregulation of Fas expression and subsequent apoptosis in neurogliocytes.[8]

Activation of the MAPK/p38 pathway by ropivacaine, resulting in apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the neurotoxic effects of ropivacaine.

In Vitro Neurotoxicity Assessment in PC12 Cells

1. Cell Culture:

-

Pheochromocytoma (PC12) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[6]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

2. Ropivacaine Treatment:

-

PC12 cells are seeded in 96-well plates at a density of 5x10³ cells/well.[6]

-

After reaching approximately 80% confluence, cells are treated with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, and 4 mmol/L) for a specified duration (e.g., 24 hours).[6]

3. Cell Viability Assay (CCK-8):

-

Following treatment, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.[6]

-

The plate is incubated for 1-4 hours at 37°C.[6]

-

The optical density (OD) is measured at 450 nm using a microplate reader to determine cell viability.[6]

Experimental workflow for in vitro neurotoxicity assessment of ropivacaine.

In Vivo Assessment of Apoptosis in Rat Spinal Cord (TUNEL Assay)

1. Animal Model:

-

Male Sprague-Dawley rats are used.[7]

-

Intrathecal catheterization is performed for drug administration to the spinal cord.[5]

2. Ropivacaine Administration:

-

Ropivacaine is administered intrathecally.[5]

3. Tissue Preparation:

-

After a predetermined time, the rats are sacrificed, and the lumbar spinal cord is dissected.[7]

-

The tissue is fixed, embedded in paraffin, and sectioned.

4. TUNEL Staining:

-

The tissue sections are deparaffinized and rehydrated.

-

Apoptotic cells are detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions.[7]

-

This method labels the fragmented DNA of apoptotic cells.

5. Analysis:

-

The number of TUNEL-positive (apoptotic) cells is quantified under a microscope.

Western Blot Analysis of Akt Phosphorylation

1. Protein Extraction:

-

PC12 cells are treated with ropivacaine as described above.

-

Cells are lysed, and total protein is extracted.[5]

2. SDS-PAGE and Transfer:

-

Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[9]

3. Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies against total Akt and phosphorylated Akt (p-Akt).[5][9]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

4. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

-

The relative levels of p-Akt are normalized to total Akt.

Conclusion

This technical guide provides a detailed overview of the central nervous system effects of this compound, with a focus on its neurotoxic properties. The compiled quantitative data, detailed experimental protocols, and visualization of key signaling pathways offer a valuable resource for researchers in the field. While ropivacaine is considered a relatively safe local anesthetic, a thorough understanding of its potential for neurotoxicity and the underlying molecular mechanisms is essential for the development of safer anesthetic practices and novel therapeutic strategies. Further research is warranted to fully elucidate the complex interactions of ropivacaine with the central nervous system.

References

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ropivacaine induces neurotoxicity by activating MAPK/p38 signal to upregulate Fas expression in neurogliocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

Ropivacaine Mesylate: A Comprehensive Technical Guide to its Molecular Structure and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropivacaine, a long-acting amide local anesthetic, is distinguished by its clinical use as a pure S-enantiomer, a feature that contributes to its favorable safety profile, particularly its reduced cardiotoxicity compared to its racemic predecessor, bupivacaine. This technical guide provides an in-depth exploration of the molecular structure and stereoisomerism of ropivacaine mesylate. It details the physicochemical properties, delves into the stereoselective differences in pharmacological activity, and outlines relevant experimental protocols for its synthesis and analysis. The mechanism of action is also discussed and visually represented to provide a comprehensive understanding for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

Ropivacaine is an amino amide local anesthetic, chemically designated as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide.[1][2] It is the monohydrate of the hydrochloride salt and is prepared as the pure S-enantiomer with an enantiomeric purity of over 99.5%.[1] The commercially available formulation is this compound.

The molecular structure of ropivacaine features a chiral center at the carbon atom in the second position of the piperidine ring, which is responsible for its stereoisomeric properties.[1][3] The molecule consists of a hydrophilic amine group and a hydrophobic aromatic ring, linked by an amide bond. The propyl group on the piperidine nitrogen is a key distinction from its analogue, bupivacaine, which has a butyl group.[1]

A summary of the key physicochemical properties of ropivacaine and its mesylate salt is presented in Table 1.

| Property | Ropivacaine Base | This compound |

| Chemical Formula | C17H26N2O[4] | C17H26N2O.CH4O3S[5] |

| Molecular Weight | 274.40 g/mol [4] | 370.51 g/mol [5] |

| pKa | 8.07[6] | Not specified |

| Plasma Protein Binding | Approximately 94% (primarily to α1-acid glycoprotein)[7][8] | Not specified |

| Appearance | White crystalline powder | Not specified |

Stereoisomerism and Pharmacological Implications

The presence of a single chiral center in ropivacaine gives rise to two enantiomers: the (S)-(-)-enantiomer and the (R)-(+)-enantiomer.[1][9] Ropivacaine is commercially produced and used as the pure (S)-enantiomer.[1][10] This stereoselectivity is a critical aspect of its clinical profile, as the two enantiomers exhibit different pharmacological and toxicological properties.

The (S)-enantiomer is associated with a lower risk of central nervous system (CNS) and cardiovascular toxicity compared to the (R)-enantiomer and the racemic mixture of bupivacaine.[11] Studies have shown that the (R)-enantiomers of local anesthetics like bupivacaine bind with greater affinity to cardiac sodium channels than the (S)-enantiomers, which may explain the increased cardiotoxicity of racemic bupivacaine.[12] While both enantiomers of ropivacaine demonstrate local anesthetic activity, the S-enantiomer appears to be more potent in some respects.[13] For instance, S(-)-ropivacaine has been shown to cause a greater degree of vasoconstriction in cerebral pial arterioles compared to the R(+) form.[14]

The differential effects of ropivacaine enantiomers extend to their interaction with other ion channels and cellular processes. For example, S-enantiomers of both ropivacaine and bupivacaine have been found to be more potent in causing Ca2+ release from the sarcoplasmic reticulum in skeletal muscle fibers compared to the R-enantiomers.[13]

Mechanism of Action

Ropivacaine, like other local anesthetics, exerts its primary pharmacological effect by reversibly blocking nerve impulse conduction.[7][10] This is achieved through the inhibition of voltage-gated sodium ion channels in the neuronal cell membrane.[15][16] By binding to the sodium channels, ropivacaine prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[15][16] This blockade of nerve impulses results in a loss of sensation in the area supplied by the affected nerve. Ropivacaine has also been shown to have a dose-dependent inhibitory effect on potassium channels.[7][10]

The mechanism of action at the sodium channel is illustrated in the following diagram:

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the pharmacokinetics of local anaesthetics. Long-acting amide enantiomers and continuous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The differential effects of stereoisomers of ropivacaine and bupivacaine on cerebral pial arterioles in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. prezi.com [prezi.com]

- 16. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]

Methodological & Application

Ropivacaine Mesylate In Vivo Study Protocols for Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies using ropivacaine mesylate in rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of ropivacaine in preclinical settings.

Efficacy Studies in Rodent Pain Models

This compound is widely evaluated for its analgesic properties in various rodent models of pain. Below are protocols for assessing its efficacy in neuropathic and postoperative pain models.

Neuropathic Pain Model: Chronic Constrictive Injury (CCI) in Rats

This protocol details the epidural administration of ropivacaine to assess its effect on thermal hyperalgesia and mechanical allodynia in a rat model of neuropathic pain induced by CCI of the sciatic nerve.

Experimental Protocol:

-

Animal Model: Adult male Sprague-Dawley rats (200-250g).

-

CCI Surgery:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Expose the common sciatic nerve and place four loose chromic gut ligatures around it.

-

-

Epidural Catheter Implantation:

-

Anesthetize the rat and make an incision at the thoracic level.

-

Insert a polyethylene catheter into the epidural space.

-

-

Ropivacaine Administration:

-

Behavioral Testing:

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

-

Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold.

-

Conduct baseline testing before surgery and at specified time points after ropivacaine administration.

-

Quantitative Data Summary:

| Treatment Group | Paw Withdrawal Latency (s) | Mechanical Withdrawal Threshold (g) | Reference |

| Saline Control | Decreased post-CCI | Decreased post-CCI | [3] |

| 0.5% Ropivacaine | Significantly increased | Partially increased | [3] |

| 1% Ropivacaine | Induced thermal hyperalgesia and mechanical allodynia | [1][2] |

Experimental Workflow:

Peripheral Nerve Block: Sciatic Nerve Block in Rats

This protocol describes the administration of ropivacaine for sciatic nerve block to evaluate its anesthetic efficacy.

Experimental Protocol:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Anesthesia: Anesthetize the rat (e.g., isoflurane).

-

Sciatic Nerve Exposure: Surgically expose the sciatic nerve in the thigh region.

-

Ropivacaine Administration:

-

Topically apply 0.2 mL of ropivacaine solution (e.g., 0.2% or 0.75%) directly onto the exposed sciatic nerve.[4] A control group should receive saline.

-

-

Assessment of Blockade:

-

Motor Block: Observe for loss of motor function in the corresponding hind limb.

-

Sensory Block (Nociceptive): Apply a noxious stimulus (e.g., tail clip or radiant heat) to the paw and observe for a withdrawal reflex.

-

Assess the onset and duration of the block.

-

Quantitative Data Summary:

| Ropivacaine Concentration | Onset of Motor Block | Duration of Sensory Block | Reference |

| 0.2% | - | - | [4] |

| 0.75% | - | - | [4] |

Experimental Workflow:

Neurotoxicity Studies

Evaluating the potential neurotoxicity of ropivacaine is crucial. The following protocols detail methods for assessing nerve damage after different routes of administration.

Intrathecal Administration in Rats

This protocol is for assessing the neurotoxic effects of repeated intrathecal administration of ropivacaine.

Experimental Protocol:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Intrathecal Catheter Implantation:

-

Anesthetize the rat and implant an intrathecal catheter at the lumbar level (L3-L4).

-

-

Ropivacaine Administration:

-

Administer 0.12 mL/kg of ropivacaine solution at concentrations of 0.25%, 0.5%, 0.75%, or 1.0% at 90-minute intervals for 48 hours.[5] A control group should receive normal saline.

-

-

Neurotoxicity Assessment:

-

Histopathology: At the end of the study, perfuse the animals and collect the spinal cord tissue for histological examination (e.g., H&E staining) to look for signs of neuronal injury, inflammation, and vacuolation.[5]

-

Apoptosis Assay: Perform TUNEL staining on spinal cord sections to detect apoptotic cells.[5]

-

Behavioral Analysis: Monitor for any motor or sensory deficits.

-

Quantitative Data Summary:

| Ropivacaine Concentration | Histological Findings | Apoptosis | Reference |

| 0.25% | No significant injury | Not significant | [5] |

| 0.5% | No significant injury | Not significant | [5] |

| 0.75% | Neuronal injury, inflammation, vacuolation | Increased | [5] |

| 1.0% | Severe neuronal injury, inflammation, vacuolation | Significantly increased | [5] |

Peripheral Nerve Injection Injury in Rats

This protocol assesses the histological changes in the sciatic nerve following intrafascicular, extrafascicular, or extraneural administration of ropivacaine.

Experimental Protocol:

-

Animal Model: Adult male Lewis rats.

-

Surgical Procedure:

-

Anesthetize the rat and expose the sciatic nerve.

-

-

Ropivacaine Administration:

-

Administer 50 µL of 0.75% ropivacaine via one of the following methods:

-

Intrafascicular injection: Directly into the nerve fascicle.

-

Extrafascicular injection: Adjacent to the nerve fascicle.

-

Extraneural (topical) placement: Applied on the surface of the nerve.

-

-

Control groups should receive normal saline or 10% phenol.

-

-

Histological Evaluation:

-

After two weeks, sacrifice the animals and harvest the sciatic nerves.

-

Process the nerve tissue for light microscopy, quantitative histomorphometry (e.g., nerve density), and electron microscopy to evaluate for demyelination, axonal loss, and Wallerian degeneration.

-

Quantitative Data Summary:

| Administration Route | Nerve Density | Histological Damage | Reference |

| Saline (Intrafascicular) | Normal | Minimal | |

| 0.75% Ropivacaine (Intrafascicular) | Significantly lower than saline | Wedge-shaped demyelination, axonal loss | |

| 0.75% Ropivacaine (Extrafascicular) | Lower than saline | Perineurial damage, focal demyelination | |

| 0.75% Ropivacaine (Extraneural) | Lower than saline | Milder perineurial damage and demyelination |

Signaling Pathway in Ropivacaine-Induced Neurotoxicity

In vivo and in vitro studies have suggested that the neurotoxic effects of ropivacaine may be mediated through the inhibition of the Akt signaling pathway, leading to apoptosis.[6][7][8]

Akt Signaling Pathway:

This pathway highlights that ropivacaine can diminish the activation of Akt, a key protein in cell survival signaling.[6][7] Reduced Akt activity leads to a failure in suppressing the apoptotic machinery, ultimately resulting in neuronal cell death.[6][7]

References

- 1. Repeated intrathecal administration of ropivacaine causes neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repeated intrathecal administration of ropivacaine causes neurotoxicity in rats. | Semantic Scholar [semanticscholar.org]

- 3. The prolonged analgesic effect of epidural ropivacaine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Repeated intrathecal administration of ropivacaine causes neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

HPLC method for ropivacaine mesylate quantification in plasma

An HPLC-based bioanalytical method has been developed for the quantification of ropivacaine mesylate in plasma, catering to the needs of researchers, scientists, and drug development professionals. This application note provides a comprehensive protocol for the determination of ropivacaine concentrations, crucial for pharmacokinetic and toxicokinetic studies. The method is sensitive, specific, and robust for the analysis of plasma samples.

Application Notes

Introduction

Ropivacaine is a long-acting amide local anesthetic agent widely used for surgical anesthesia and postoperative pain management.[1] Accurate measurement of its concentration in plasma is essential for understanding its pharmacokinetics, ensuring therapeutic efficacy, and avoiding potential toxicity. This document outlines a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of ropivacaine in plasma.

Principle

The method involves the extraction of ropivacaine and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a C18 column and subsequent detection by a UV detector. The concentration of ropivacaine is determined by comparing its peak area ratio to that of the internal standard against a calibration curve prepared with known concentrations of the analyte.

Internal Standard Selection

Several compounds have been successfully used as internal standards for ropivacaine analysis, including bupivacaine[1][2][3], lidocaine[4][5], pentycaine[6], and deuterated ropivacaine (ropivacaine-d7) for LC-MS/MS methods.[7][8][9][10][11][12] Bupivacaine is a suitable choice for HPLC-UV methods due to its structural similarity to ropivacaine and comparable chromatographic behavior.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Bupivacaine hydrochloride (Internal Standard)

-

HPLC grade acetonitrile and methanol

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

Ethyl acetate

-

Human plasma (drug-free)

-

Purified water

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Evaporator

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample into a centrifuge tube.

-

Add 50 µL of the internal standard working solution (bupivacaine, 10 µg/mL).

-

Vortex for 30 seconds.

-

Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.

-

Add 3 mL of ethyl acetate.[2]

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Chromatographic Conditions

-

Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M phosphate buffer (pH 4.0) in a ratio of 10:30:60 (v/v/v).[2]

-

Flow Rate: 0.8 mL/min.[2]

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

Preparation of Solutions

-

Standard Stock Solution (Ropivacaine): Accurately weigh and dissolve this compound in methanol to obtain a concentration of 1 mg/mL.

-

Internal Standard Stock Solution (Bupivacaine): Accurately weigh and dissolve bupivacaine hydrochloride in methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the ropivacaine stock solution in drug-free plasma to create calibration standards with concentrations ranging from 25 to 1000 ng/mL.[2]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 75, 400, and 800 ng/mL) in the same manner as the calibration standards.

Data Presentation

Table 1: Chromatographic and Method Performance Parameters

| Parameter | Value | Reference |

| Chromatographic Parameters | ||

| Retention Time of Ropivacaine | ~5.0 min | [7] |

| Retention Time of Bupivacaine (IS) | ~6.5 min | [6] |

| Method Validation Parameters | ||

| Linearity Range | 25 - 1000 ng/mL | [2][3] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [2][3] |

| Recovery | > 87% | [2] |

| Intra-day Precision (CV%) | < 15% | [2] |

| Inter-day Precision (CV%) | < 15% | [2] |

Mandatory Visualization

Caption: Workflow for ropivacaine quantification in plasma by HPLC.

References

- 1. ualberta.ca [ualberta.ca]

- 2. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Column-switching HPLC-MS/MS analysis of ropivacaine in serum, ultrafiltrate and drainage blood for validating the safety of blood reinfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vbn.aau.dk [vbn.aau.dk]

Application Notes and Protocols for Ropivacaine Mesylate in Animal Research Peripheral Nerve Blocks